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Compound of Interest

Compound Name: 2-Tridecylheptadecanal

Cat. No.: B15173055 Get Quote

This technical guide provides a comprehensive overview of the core thermochemical properties

of long-chain aldehydes, targeting researchers, scientists, and professionals in drug

development. It details quantitative data, outlines experimental and computational

methodologies for their determination, and visualizes key workflows and relationships.

Core Thermochemical Properties
The thermochemical properties of aldehydes are crucial for understanding their stability,

reactivity, and behavior in various chemical processes, including combustion and atmospheric

chemistry.[1][2] Key properties include the standard enthalpy of formation, heat capacity, and

bond dissociation energies.

Data Presentation
The following tables summarize key quantitative thermochemical data for a series of n-aliphatic

aldehydes.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°) of n-Aldehydes at 298.15 K
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Aldehyde Formula ΔfH° (kcal/mol) ΔfH° (kJ/mol)

Acetaldehyde C₂H₄O -39.72 ± 0.16 -166.19 ± 0.67

Propanal C₃H₆O -45.18 ± 1.1 -189.03 ± 4.6

Butanal C₄H₈O -50.0 -209.2

Pentanal C₅H₁₀O -54.61 -228.49

Hexanal C₆H₁₂O -59.37 -248.40

Heptanal C₇H₁₄O -64.2 -268.61

Data sourced from

high-level ab initio

calculations and

thermodynamic

cycles.[1][2]

Table 2: Liquid Heat Capacities (Cp) of n-Aldehydes at 298.2 K

Aldehyde Formula Cp (J mol⁻¹ K⁻¹)

Propanal C₃H₆O 121.8

Butanal C₄H₈O 151.1

Pentanal C₅H₁₀O 179.9

Hexanal C₆H₁₂O 208.7

Heptanal C₇H₁₄O 237.9

Octanal C₈H₁₆O 266.8

Nonanal C₉H₁₈O 295.4

Decanal C₁₀H₂₀O 324.0

Data sourced from calorimetric

measurements.[3]
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Table 3: Calculated Bond Dissociation Energies (BDEs) at 298.15 K

Aldehyde Bond Type BDE (kcal/mol)

Propanal CH₃CH₂-CHO 84.4

Propanal CH₃-CH₂CHO 88.0

Propanal H-CH(CH₃)CHO (α-C-H) 93.3

Propanal H-CH₂(CH₃)CHO (β-C-H) 99.1

Propanal H-CO(C₂H₅) (aldehydic C-H) 88.6

Butanal CH₃CH₂CH₂-CHO 84.4

Butanal H-CO(C₃H₇) (aldehydic C-H) 88.6

Data sourced from CBS-APNO

level theoretical calculations.

[1][2] The aldehydic C-H bond

energy is notably lower than a

typical sp² C-H bond due to the

resonance stabilization of the

resulting acyl radical.[4]

Methodologies for Determining Thermochemical
Properties
The data presented above are determined through a combination of experimental techniques

and computational methods.

Experimental Protocols
1. Bomb Calorimetry (Constant Volume Calorimetry)

This is the primary experimental method for determining the enthalpy of combustion (ΔcH°),

from which the standard enthalpy of formation (ΔfH°) can be derived.[5][6]
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Principle: A known mass of the aldehyde is completely combusted in a high-pressure (≈3

MPa) oxygen atmosphere within a sealed container called a "bomb".[7] The heat released by

the combustion reaction is absorbed by the surrounding water bath, and the resulting

temperature change is measured precisely.[5] The heat capacity of the entire calorimeter

system is determined by burning a standard substance with a known heat of combustion,

such as benzoic acid.

Apparatus: The setup consists of a high-strength stainless steel bomb, a water-filled

calorimeter vessel, a high-precision thermometer (±0.001 K), a stirrer, and an ignition circuit.

[6]

Procedure:

A weighed pellet of the liquid aldehyde (often sealed in a capsule) is placed in the bomb.

A fuse wire is attached to the electrodes, touching the sample.[6]

The bomb is sealed, purged of air, and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in the calorimeter.

The initial temperature is monitored until a steady rate of change is observed.

The sample is ignited via an electrical current through the fuse wire.

The temperature is recorded until it reaches a maximum and then begins to cool.

Data Analysis: The total heat released is calculated from the observed temperature change

and the predetermined heat capacity of the calorimeter.[8] Corrections are applied for the

heat of ignition from the fuse wire and for the formation of acids (e.g., nitric acid from residual

nitrogen).[7] The experimental energy of combustion (ΔcU) is then corrected to standard

state conditions to find the standard enthalpy of combustion (ΔcH°).[7]

2. Photoacoustic Calorimetry (PAC)

PAC is a technique used to determine bond dissociation enthalpies (BDEs) in solution.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10405725/
https://biopchem.education/wp-content/uploads/2018/09/bombcal_handout.pdf
https://academic.oup.com/book/40801/chapter/348746548
https://academic.oup.com/book/40801/chapter/348746548
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Principles_of_Modern_Chemistry_(Oxtoby_et_al.)/Unit_4%3A_Equilibrium_in_Chemical_Reactions/12%3A_Thermodynamic_Processes_and_Thermochemistry/12.3%3A_Heat_Capacity_Enthalpy_and_Calorimetry
https://pmc.ncbi.nlm.nih.gov/articles/PMC10405725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10405725/
https://pubs.acs.org/doi/10.1021/ar9703443
https://scispace.com/pdf/determination-of-bond-dissociation-enthalpies-in-solution-by-1gmx94dlsc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: A pulsed laser beam is used to photolytically cleave a specific bond in the solute

molecule.[11] The energy of the photon is greater than the bond energy; the excess energy

is rapidly released as heat into the solution.[11] This localized heating causes thermal

expansion, generating an acoustic wave (a sound wave) that propagates through the

solution.[9] A sensitive microphone or piezoelectric transducer detects this wave. The

amplitude of the acoustic signal is proportional to the amount of heat released.[11]

Apparatus: A pulsed laser, a sample cell, a piezoelectric transducer (microphone), and an

oscilloscope or data acquisition system.[11]

Procedure:

The sample is dissolved in a suitable solvent and placed in the cell.

The solution is irradiated with a laser pulse of a specific wavelength to initiate the bond

cleavage.

The resulting acoustic wave is detected and recorded.

The experiment is calibrated by measuring the signal from a reference compound that

converts all absorbed light energy into heat.[10]

Data Analysis: By comparing the signal amplitude from the sample to that of the calibrant,

and knowing the energy of the laser photon, the enthalpy of the photochemical reaction can

be determined, which is directly related to the bond dissociation enthalpy.[9]

Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT) and high-accuracy

composite methods, are vital for calculating thermochemical properties that are difficult to

measure experimentally.[12][13]

Principle: These methods solve approximations of the Schrödinger equation to determine the

electronic structure and energy of a molecule.[14] From the calculated energies,

thermochemical properties like enthalpy of formation and bond dissociation energies can be

derived.[15]
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Methods:

Density Functional Theory (DFT): A widely used method that calculates the electronic

energy based on the electron density, offering a good balance of accuracy and

computational cost.[12] Functionals like B3LYP and M06-2X are common.[16][17]

Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that approximate

a very high-level calculation by combining results from several lower-level calculations.[18]

[19] They involve geometry optimization, frequency calculations, and single-point energy

calculations with different levels of theory and basis sets to achieve high accuracy (often

within 1 kcal/mol of experimental values).[18]

Typical Workflow:

Geometry Optimization: The 3D structure of the aldehyde and its radical fragments are

optimized to find the lowest energy conformation. This is often done using a method like

B3LYP with a suitable basis set (e.g., 6-31G(d)).[18]

Vibrational Frequency Calculation: This is performed on the optimized geometry to confirm

it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point

vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[15]

High-Accuracy Single-Point Energy Calculation: A more computationally expensive,

higher-level method (e.g., CCSD(T)) with a larger basis set is used on the optimized

geometry to obtain a more accurate electronic energy.[18]

Property Calculation:

Bond Dissociation Energy (BDE): Calculated as the enthalpy difference between the

products (the two radicals) and the reactant (the parent aldehyde).

Enthalpy of Formation (ΔfH°): Often calculated using isodesmic reactions. These are

hypothetical reactions where the number and types of bonds are conserved on both

sides, which allows for cancellation of errors in the calculation and yields a more

accurate ΔfH° for the target molecule.[1][13]

Visualizations: Workflows and Logical Relationships
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The following diagrams, generated using the DOT language, illustrate key processes in

thermochemical studies.
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Determination of Enthalpy of Formation via Bomb Calorimetry

1. Preparation & Calibration

2. Calorimetric Measurement

3. Data Analysis & Calculation

Weigh Aldehyde Sample
& Standard (e.g., Benzoic Acid)

Assemble Fuse Wire
and Sample in Bomb

Seal and Pressurize Bomb
with excess O₂ (≈3 MPa)

Submerge Bomb in
Known Mass of Water

Monitor Initial Temperature (T_initial)
for Thermal Equilibrium

Ignite Sample

Record Temperature Rise
to a Stable Final Temp (T_final)

Calculate Total Heat Released (q_total)
q = C_cal * ΔT

Apply Corrections
(fuse ignition, acid formation)

Calculate Standard Energy
of Combustion (ΔcU°)

Calculate Standard Enthalpy
of Formation (ΔfH°) using Hess's Law
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Typical Workflow for Computational Thermochemistry

1. Geometry & Frequencies

2. High-Level Energy

3. Property Calculation

Define Target Molecule
(e.g., Hexanal)

Geometry Optimization
(e.g., B3LYP/6-31G(d))

Vibrational Frequency Calculation

Single-Point Energy Calculation
(e.g., CCSD(T)/aug-cc-pVTZ)

Calculate Thermal Corrections
(ZPVE, Enthalpy, Entropy)

Provides ZPVE &
Thermal Data

Calculate Bond Dissociation Energy (BDE)
ΔH = ΣH(products) - H(reactant)

Design Isodesmic Reaction
for Enthalpy of Formation

Calculate ΔfH°
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Logical Relationship: Calculating ΔfH° from ΔcH°

Constituent Elements
C(s, gr) + H₂(g) + O₂(g)

Aldehyde
R-CHO (l or g)

  ΔfH°(Aldehyde) = ?
(This is the goal)

Combustion Products
CO₂(g) + H₂O(l)

  Σ ΔfH°(Products)
(Known standard values)

  ΔcH°(Aldehyde)
(Measured via Calorimetry)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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